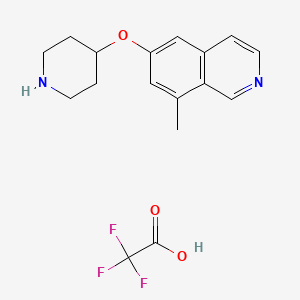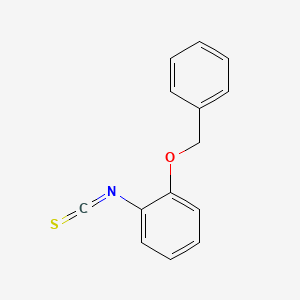![molecular formula C19H25NO5S2 B12619837 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,1-Dioxidotetrahydrothiophène-3-yl)(thiophène-2-ylméthyl)amino]-3-(4-méthoxyphénoxy)propan-2-ol est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, y compris un cycle dioxidotetrahydrothiophène, un groupe thiophène-2-ylméthyle et un groupe méthoxyphénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[(1,1-Dioxidotetrahydrothiophène-3-yl)(thiophène-2-ylméthyl)amino]-3-(4-méthoxyphénoxy)propan-2-ol implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du cycle dioxidotetrahydrothiophène : Ceci peut être réalisé par l’oxydation du tétrahydrothiophène à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Fixation du groupe thiophène-2-ylméthyle : Cette étape implique l’alkylation du cycle dioxidotetrahydrothiophène avec un halogénure de thiophène-2-ylméthyle en conditions basiques.
Formation du groupe amino : Le groupe amino peut être introduit par une réaction de substitution nucléophile en utilisant une amine appropriée.
Fixation du groupe méthoxyphénoxy : Cette dernière étape implique l’éthérification du groupe amino avec le 4-méthoxyphénol en conditions acides ou basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
1-[(1,1-Dioxidotetrahydrothiophène-3-yl)(thiophène-2-ylméthyl)amino]-3-(4-méthoxyphénoxy)propan-2-ol peut subir divers types de réactions chimiques, y compris:
Oxydation : Les cycles thiophène et dioxidotetrahydrothiophène peuvent être oxydés davantage pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des dérivés thiols.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines, des thiols ou des alcoolates peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés thiols.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie médicinale : Il peut être utilisé comme composé de tête pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Synthèse organique : Il peut servir de bloc de construction pour la synthèse de molécules plus complexes.
Science des matériaux : La structure unique du composé peut conférer des propriétés électroniques ou optiques intéressantes, ce qui le rend utile dans le développement de nouveaux matériaux.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may impart interesting electronic or optical properties, making it useful in the development of new materials.
Mécanisme D'action
Le mécanisme d’action du 1-[(1,1-Dioxidotetrahydrothiophène-3-yl)(thiophène-2-ylméthyl)amino]-3-(4-méthoxyphénoxy)propan-2-ol n’est pas bien compris. Il est supposé interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par liaison hydrogène, interactions hydrophobes et empilement π-π. Ces interactions peuvent moduler l’activité de la cible, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(1,1-Dioxidotetrahydrothiophène-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tétrahydro-1H-indazole-3-carboxamide
- N-(1-(1,1-Dioxidotetrahydrothiophène-3-yl)-3-méthyl-1H-pyrazol-5-yl)acétamide éthers
Unicité
1-[(1,1-Dioxidotetrahydrothiophène-3-yl)(thiophène-2-ylméthyl)amino]-3-(4-méthoxyphénoxy)propan-2-ol est unique en raison de sa combinaison de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C19H25NO5S2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-[(1,1-dioxothiolan-3-yl)-(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO5S2/c1-24-17-4-6-18(7-5-17)25-13-16(21)11-20(12-19-3-2-9-26-19)15-8-10-27(22,23)14-15/h2-7,9,15-16,21H,8,10-14H2,1H3 |
Clé InChI |
VWALKEUMXHXLIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(CN(CC2=CC=CS2)C3CCS(=O)(=O)C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)

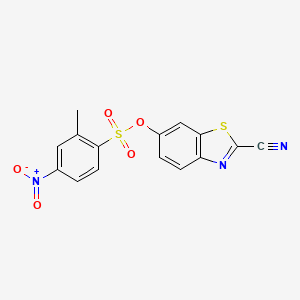
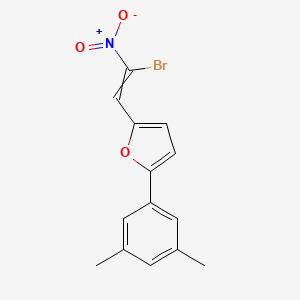
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
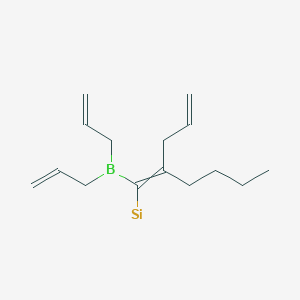
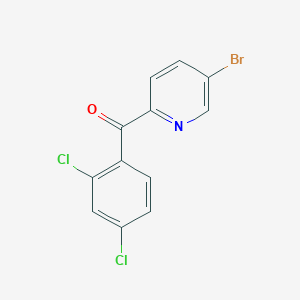
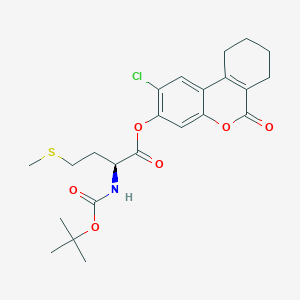
![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
